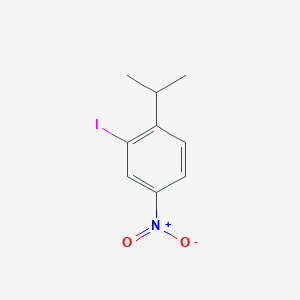

2-Iodo-1-isopropyl-4-nitrobenzene

Description

2-Iodo-1-isopropyl-4-nitrobenzene (CAS: 1100053-97-1) is a halogenated aromatic compound with the molecular formula C₉H₁₀INO₂ (molecular weight: 291.09 g/mol). It is characterized by a benzene ring substituted with an iodine atom at position 2, an isopropyl group at position 1, and a nitro group at position 4. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceuticals and materials science .

Properties

CAS No. |

1100053-97-1 |

|---|---|

Molecular Formula |

C9H10INO2 |

Molecular Weight |

291.09 g/mol |

IUPAC Name |

2-iodo-4-nitro-1-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 |

InChI Key |

JFOQZXKNSMZHNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-isopropyl-4-nitrobenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The iodo group in 2-Iodo-1-isopropyl-4-nitrobenzene enables participation in Suzuki-Miyaura coupling, a widely used reaction for forming carbon-carbon bonds. This reaction involves coupling with aryl boronic acids or esters under palladium catalysis.

Key Reaction Conditions :

Mechanism :

The reaction proceeds via oxidative addition of the aryl iodide to the palladium catalyst, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product. The nitro group’s strong electron-withdrawing nature may influence regioselectivity but does not typically hinder coupling efficiency .

Reduction of the Nitro Group

The nitro group at position 4 can be reduced to an amino group (-NH₂ ) under specific conditions. This transformation is critical for synthesizing derivatives with amine functionality.

Common Reduction Methods :

Mechanism :

The nitro group undergoes sequential reduction:

-

Nitrobenzene → Hydroxylamine (RNO₂ → RNHOH)

-

Hydroxylamine → Amine (RNHOH → RNH₂)

The choice of reductant and solvent determines selectivity and reaction speed .

Electrophilic Aromatic Substitution

The isopropyl group (position 1) is an activating, ortho/para-directing substituent, while the nitro group (position 4) is deactivating and meta-directing. These competing effects influence electrophilic substitution patterns.

Key Observations :

-

Meta-Dominance : The nitro group’s strong electron-withdrawing effect typically dominates, favoring meta substitution.

-

Limitations : The deactivated ring may resist further electrophilic attack unless strongly activating groups are present.

Cross-Coupling Variations

-

Heck Reaction : Requires an alkene partner, which is absent in this compound.

-

Stille Coupling : Possible but less common than Suzuki for aryl iodides.

-

Ullmann Coupling : Feasible with copper catalysts, but Suzuki is preferred for efficiency .

Synthetic Utility

This compound serves as a versatile intermediate for constructing complex aromatic systems. Its reactivity profile allows:

-

Biaryl Synthesis : Via Suzuki coupling to access diverse aromatic frameworks.

-

Functional Group Transformation : Reduction to amines enables further derivatization (e.g., amidation, sulfonation).

Scientific Research Applications

2-Iodo-1-isopropyl-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific pathways in the body.

Materials Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-isopropyl-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself. The iodine atom, being a good leaving group, facilitates substitution reactions.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light and moisture, stored sealed at room temperature .

- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation). Precautionary measures include wearing protective gloves and eyewear .

Comparison with Structurally Similar Compounds

Structural Isomers

The following isomers share the same molecular formula (C₉H₁₀INO₂) but differ in substituent positions:

Key Observations :

- Electronic Effects : The nitro group is a strong electron-withdrawing meta-director, while the iodo substituent can act as a weak electron-withdrawing group. Substituent positions influence reactivity in electrophilic substitution and cross-coupling reactions .

- Synthetic Utility : All isomers are used as intermediates in organic synthesis. The original compound (CAS: 1100053-97-1) is commercially available in quantities up to 1g with ≥95% purity .

Azo-Based Analogues

Compound H (2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol) from shares iodine and nitro substituents but includes an azo (-N=N-) linkage and methyl groups:

Biological Activity

2-Iodo-1-isopropyl-4-nitrobenzene (CAS No. 1100053-97-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHINO

- Molecular Weight : 291.09 g/mol

- Log P (octanol-water partition coefficient) : 3.846, indicating moderate lipophilicity .

- Solubility : Generally soluble in organic solvents, with limited aqueous solubility .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : It has been noted for its potential inhibitory effects on certain enzymes, although specific targets remain to be fully elucidated.

- Cellular Signaling Pathways : Preliminary studies suggest involvement in pathways related to inflammation and cell proliferation, potentially through modulation of the MAPK/ERK pathway .

Cytotoxicity and Antitumor Activity

In vitro studies are essential for understanding the cytotoxic effects of this compound on cancer cell lines. For instance, related compounds have shown significant inhibition of cell growth in various cancer models:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| CJ-2360 (related compound) | 4.8 ± 1.0 | KARPAS-299 |

| CJ-2360 (related compound) | 20.6 ± 4.1 | >100,000 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that while direct data for this compound is still needed, related compounds show promising antitumor activity .

Case Studies and Research Findings

Several studies have explored the synthesis and biological implications of nitro-substituted aromatic compounds:

- Synthesis and Characterization : The synthesis of this compound has been documented using various methodologies, highlighting its potential as a precursor for more complex bioactive molecules .

- Antitumor Efficacy : In vivo experiments with structurally similar compounds have demonstrated significant tumor growth inhibition in xenograft models, suggesting that similar mechanisms could be applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.